molecular formula C7H13NO4 B3048917 Tert-butyl 2-nitropropanoate CAS No. 18598-92-0

Tert-butyl 2-nitropropanoate

Cat. No.: B3048917
CAS No.: 18598-92-0
M. Wt: 175.18 g/mol
InChI Key: YXBVZYFNRWKEBD-UHFFFAOYSA-N
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Description

Tert-butyl 2-nitropropanoate is an organic compound with the molecular formula C7H13NO4. It is a colorless liquid with a special odor and has a boiling point of approximately 165-167°C . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-nitropropanoate can be synthesized through the esterification of 2-nitropropanoic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-nitropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-nitropropanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-nitropropanoate involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl nitrite
  • Tert-butyl isocyanide
  • Tert-butyl alcohol
  • Tert-butyl acetate

Uniqueness

Tert-butyl 2-nitropropanoate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a nitro group. This combination imparts distinct chemical reactivity and biological properties compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 2-nitropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-5(8(10)11)6(9)12-7(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBVZYFNRWKEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456530
Record name Tert-butyl 2-nitropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18598-92-0
Record name Tert-butyl 2-nitropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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